Cepharanone B Exhibits Potent, Selective Neuroprotection in Primary Cortical Neurons via Nitric Oxide Inhibition
In a direct comparison within the same experimental study, Cepharanone B (Aristolactam BII) demonstrated a superior neuroprotective profile against glutamate-induced toxicity in primary rat cortical neurons when compared to the structurally related alkaloid Saurolactam [1]. The study identified Cepharanone B as the more potent neuroprotective compound among the two aristolactam-type alkaloids isolated from *Saururus chinensis* [1]. Furthermore, the neuroprotective effect of Cepharanone B was linked to the direct inhibition of nitric oxide (NO) production, a mechanism distinct from standard NMDA or kainic acid receptor antagonism [1].
| Evidence Dimension | Neuroprotective efficacy against glutamate-induced toxicity in primary rat cortical neurons |
|---|---|
| Target Compound Data | Qualitatively identified as the 'more potent neuroprotective compound' [1] |
| Comparator Or Baseline | Saurolactam (another aristolactam-type alkaloid) |
| Quantified Difference | Potency: Cepharanone B > Saurolactam (relative potency, not a quantitative IC50 comparison) |
| Conditions | Primary cultured rat cortical cells; glutamate-induced toxicity model; assessment via measurement of nitric oxide overproduction and cellular peroxide levels [1] |
Why This Matters
For researchers studying neurodegenerative pathways, Cepharanone B's specific, non-receptor-mediated mechanism offers a targeted tool for investigating NO-mediated neurotoxicity, avoiding the confounding effects of broader neuroactive compounds.
- [1] Kim, S. R., et al. (2004). Aristolactam BII of Saururus chinensis attenuates glutamate-induced neurotoxicity in rat cortical cultures probably by inhibiting nitric oxide production. *Planta Medica*, 70(5), 391-396. View Source
